molecular formula C15H17NO4 B2905334 N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide CAS No. 1396683-05-8

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide

Cat. No.: B2905334
CAS No.: 1396683-05-8
M. Wt: 275.304
InChI Key: SCNAEZMZAOVFDK-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide (CAS 1396683-05-8) is a synthetic specialty chemical with a molecular formula of C15H17NO4 and a molecular weight of 275.30 g/mol . This acetamide derivative features a furan ring and a methoxyphenyl group, structural motifs commonly investigated for their potential biological activities. Compounds containing furan heterocycles are of significant interest in medicinal chemistry and are frequently explored as core structures in the development of novel anticancer agents . This compound is structurally classified as a Mannich base derivative, a class known for its diverse biological properties . Mannich bases have demonstrated notable potential in pharmacological research, particularly as cytotoxic and anticancer agents . Their mechanism of action is often linked to the alkylation of cellular thiols, such as glutathione, which can sensitize tumor cells to antineoplastic treatments and may help in reversing drug resistance . Researchers utilize this compound as a key intermediate or building block in organic synthesis and drug discovery projects. It is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-19-13-4-2-3-11(7-13)8-15(18)16-9-14(17)12-5-6-20-10-12/h2-7,10,14,17H,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNAEZMZAOVFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-Benzyl-N-(furan-2-ylmethyl)acetamide ()
  • Structure : Contains a benzyl group and furan-2-ylmethyl substituent on the acetamide nitrogen.
  • Synthesis : Achieved ≥93% yield using acetic anhydride, highlighting efficient acylation methodologies .
N-(2-Chlorophenyl)-2-(3-methoxyphenyl)acetamide (13b, )
  • Structure : Shares the 2-(3-methoxyphenyl)acetamide core but substitutes the N-position with 2-chlorophenyl.
  • Key Difference : The chlorophenyl group increases lipophilicity, whereas the target’s hydroxyethyl-furan may improve aqueous solubility.
2-(3-Fluoro-4-methoxyphenyl)-N-(2-(4-(2-fluoroethoxy)-3-methoxyphenyl)-2-methoxyethyl)acetamide (5d, )
  • Structure : Features a complex N-substituent with fluorinated alkoxy groups and a 3-methoxyphenyl moiety.
  • Key Difference : The target compound’s furan ring may alter electronic effects compared to fluorinated alkoxy chains, influencing receptor affinity.
(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)acetamide (I30, )
  • Structure : Integrates a rhodanine-3-acetic acid scaffold with a 3-methoxyphenyl acetamide.
  • Activity : Demonstrated anticancer activity, underscoring the versatility of the acetamide scaffold in drug discovery .
  • Key Difference: The rhodanine core introduces a thioxothiazolidinone ring, which is absent in the target compound but highlights the role of heterocycles in bioactivity.

Physicochemical Properties

  • Melting Points :
    • reported a melting point of 174–176°C for an acetamide with a tetrahydrofuran-sulfamoyl group .
    • The target’s hydroxyethyl-furan substituent may lower the melting point due to increased molecular flexibility.
  • Spectroscopic Data :
    • Analogs in exhibited characteristic $ ^1H $-NMR shifts for methoxy (~3.8 ppm) and aromatic protons (~6.7–7.5 ppm), which align with the target’s expected spectra .

Q & A

Q. What are the optimal synthetic routes for N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 3-methoxyphenylacetic acid derivatives with furan-containing hydroxyethylamine intermediates. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used to activate carboxylic acids for amide bond formation . Solvent choice (e.g., DMF or dichloromethane), temperature (0–25°C), and reaction time (12–24 hours) are critical for achieving >80% yield. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the furan (δ 6.2–7.4 ppm) and methoxyphenyl (δ 3.8 ppm for OCH3_3) moieties .
  • IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (hydroxyethyl -OH) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ at m/z 330.1442 (calculated for C17_{17}H19_{19}NO4_4) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening should include:

  • Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or kinases, given structural similarities to bioactive acetamides .
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
  • Solubility studies : Measure logP via HPLC to predict bioavailability; the hydroxyethyl group may enhance aqueous solubility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and electron density distribution, identifying reactive sites like the furan ring for electrophilic interactions . Molecular docking (AutoDock Vina) into COX-2 (PDB: 5KIR) reveals hydrogen bonding between the methoxyphenyl group and Arg120, suggesting anti-inflammatory potential .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Purity variations : Validate compound purity (>95%) via HPLC before assays .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Structural analogs : Compare with derivatives (e.g., replacing furan-3-yl with thiophene) to isolate structure-activity relationships (SAR) .

Q. What strategies improve metabolic stability for in vivo studies?

  • Isotope labeling : Incorporate 14^{14}C in the acetamide group to track metabolic pathways .
  • Prodrug modification : Protect the hydroxyethyl group with acetyl to reduce first-pass metabolism .
  • Microsomal stability assays : Use liver microsomes (human/rat) to identify cytochrome P450-mediated degradation hotspots .

Q. How does the compound’s conformational flexibility impact its pharmacological profile?

Rotatable bonds in the hydroxyethyl linker allow multiple binding modes. Use molecular dynamics simulations (GROMACS) to analyze dominant conformers in aqueous vs. lipid environments. Rigid analogs (e.g., cyclized derivatives) can test flexibility-activity correlations .

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